2-Propyl-1-pentanol

Catalog No.
S774563
CAS No.
58175-57-8
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propyl-1-pentanol

CAS Number

58175-57-8

Product Name

2-Propyl-1-pentanol

IUPAC Name

2-propylpentan-1-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3

InChI Key

LASHFHLFDRTERB-UHFFFAOYSA-N

SMILES

CCCC(CCC)CO

Canonical SMILES

CCCC(CCC)CO

Application in Thermophysical Property Research

Scientific Field: Physical Chemistry

Methods of Application: Researchers use techniques like dynamic data analysis, implemented in software packages such as the NIST ThermoData Engine, to evaluate these properties across various temperatures and pressures. Experiments are conducted under controlled conditions to measure the specific heat capacity, enthalpy of vaporization, and entropy.

Results: The data obtained provide a detailed understanding of the compound’s behavior under different thermal conditions. For instance, the boiling temperature of 2-Propyl-1-pentanol has been measured across a pressure range from 7.09456e-007 kPa to 2803.49 kPa .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: 2-Propyl-1-pentanol serves as a reagent or solvent in organic synthesis, aiding in the formation of various organic compounds.

Methods of Application: It is used in reactions that require a medium-polarity solvent, which can influence reaction rates, yields, and selectivity. The compound’s structure and properties make it suitable for facilitating certain types of chemical reactions.

Results: The use of 2-Propyl-1-pentanol in synthesis has been shown to be effective, although specific quantitative data on reaction outcomes are proprietary to the laboratories conducting the research .

Application in Mass Spectrometry

Scientific Field: Analytical Chemistry

Application Summary: 2-Propyl-1-pentanol is analyzed using mass spectrometry to understand its fragmentation pattern, which is essential for identifying and quantifying it in mixtures.

Methods of Application: Electron ionization mass spectrometry is employed, where the compound is ionized, and the resulting fragments are detected and analyzed to create a mass spectrum.

Results: The mass spectrum of 2-Propyl-1-pentanol provides a unique fingerprint that aids in its identification. The intensity of the peaks in the spectrum corresponds to the relative abundance of the fragments .

  • Origin: 2-Propyl-1-pentanol can be synthesized in a laboratory but its natural occurrence is not well documented [].
  • Significance: Research on this specific compound is limited. However, alcohols in general play a vital role in various scientific fields such as organic chemistry, biochemistry, and material science.

Molecular Structure Analysis

  • Key features: The molecule consists of an eight-carbon chain with a hydroxyl group (OH) attached to the first carbon (C1) and a propyl group (CH3CH2CH2) attached to the second carbon (C2) []. This structure classifies it as a primary alcohol.
  • Notable aspects: The presence of the hydroxyl group allows 2-propyl-1-pentanol to form hydrogen bonds with other molecules, which can influence its physical properties and reactivity [].

Chemical Reactions Analysis

While specific reactions involving 2-propyl-1-pentanol are not widely documented, some general reactions applicable to primary alcohols can be considered:

  • Oxidation: Primary alcohols can be oxidized to aldehydes or ketones under specific conditions [].
  • Esterification: Reaction with carboxylic acids can form esters [].

Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature [].
  • Hydrophobic (water-fearing) to some extent due to the hydrocarbon chain, but also able to form hydrogen bonds with water due to the hydroxyl group [].
  • Flammable as most organic compounds with carbon-hydrogen bonds [].
  • Flammable and require caution when handling near open flames [].
  • Irritating to eyes and skin upon contact [].
  • May cause respiratory problems if inhaled [].
And formulations due to its ability to dissolve various organic compounds.
  • Intermediate: It acts as an intermediate in the synthesis of other chemicals, including fragrances and flavoring agents.
  • Industrial Uses: Its properties make it suitable for use in coatings, adhesives, and cleaning agents.
  • The versatility of this compound makes it valuable across different industrial sectors .

    Research indicates that 2-propyl-1-pentanol exhibits certain biological activities. It has been noted to cause skin and eye irritation upon exposure, classified under health hazard warnings . Additionally, higher aliphatic alcohols like 2-propyl-1-pentanol can lead to central nervous system effects such as headaches, dizziness, and muscle weakness when inhaled or ingested in significant quantities .

    There are several methods for synthesizing 2-propyl-1-pentanol:

    • Hydroformylation: This involves the reaction of propylene with synthesis gas (carbon monoxide and hydrogen) followed by hydrogenation.
    • Reduction of Ketones: The corresponding ketone can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Grignard Reaction: Reacting an alkyl halide with magnesium in dry ether followed by reaction with water can yield the alcohol.

    These methods allow for the production of high-purity 2-propyl-1-pentanol suitable for various applications .

    Studies on interaction with biological systems indicate that 2-propyl-1-pentanol may interact with various cellular pathways. Its effects on the central nervous system suggest potential implications for neurotoxicity assessments. Furthermore, its irritant properties necessitate careful handling in laboratory and industrial settings .

    Several compounds share structural similarities with 2-propyl-1-pentanol. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    1-PentanolC5H12OStraight-chain alcohol; shorter carbon chain
    2-Methyl-1-butanolC5H12OBranching at the second carbon
    3-PentanolC5H12ODifferent position of hydroxyl group
    2-HexanolC6H14OLonger carbon chain; higher boiling point

    Uniqueness of 2-Propyl-1-Pentanol:
    Unlike its counterparts, 2-propyl-1-pentanol has a branched structure that contributes to its distinct physical properties and reactivity patterns. Its longer carbon chain compared to shorter alcohols allows for different solubility characteristics and boiling points, making it particularly useful in specific industrial applications .

    XLogP3

    2.7

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    58175-57-8

    Wikipedia

    1-Pentanol, 2-propyl-

    Dates

    Modify: 2023-08-15

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